6-(3-氰基苯基)吡啶甲酸

描述

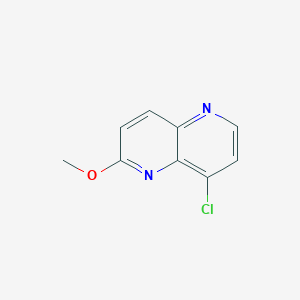

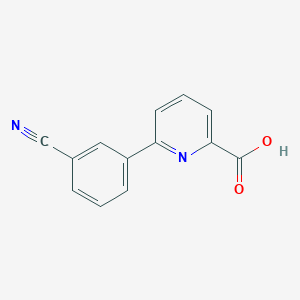

6-(3-Cyanophenyl)picolinic acid is a chemical compound with the CAS Number: 887981-96-6. Its molecular weight is 224.22 and its IUPAC name is 6-(3-cyanophenyl)-2-pyridinecarboxylic acid . It is a derivative of picolinic acid, which is a white solid that is soluble in water .

Molecular Structure Analysis

The molecular structure of 6-(3-Cyanophenyl)picolinic acid is represented by the linear formula C13H8N2O2 . The InChI code for this compound is 1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15-11)13(16)17/h1-7H,(H,16,17) .科学研究应用

1. 镧系元素化学中的敏化剂

6-(3-氰基苯基)吡啶甲酸因其在镧系元素化学中的敏化剂作用而受到研究。例如,6-磷酰基吡啶甲酸衍生物(一种相关化合物)已被合成并用作铕和铽敏化剂。与羧酸盐类似物相比,这些化合物表现出增强的发射强度和稳定性,证明了它们在光物理应用中的潜力(Andres & Chauvin, 2011)。

2. 有机发光二极管 (OLED)

吡啶甲酸衍生物已在有机发光二极管 (OLED) 的开发中找到应用。对以吡啶甲酸 N-氧化物作为辅助配体的铱配合物进行的研究表明,这些配合物具有很高的效率并表现出非凡的光物理、电化学和电致发光特性,使其适用于高性能 PhOLED(Seo 等,2010)。

3. 药物和农用化学品的合成

6-(3-氰基苯基)吡啶甲酸及其衍生物用于合成各种药物和农用化学品。例如,3-氨基甲酰基-α-吡啶甲酸(一种衍生自吡啶甲酸的产品)在这些化合物的合成中用作多功能构建块(Ogawa 等,2000)。

4. 抗癌研究

已经对涉及吡啶甲酸衍生物的金属有机半三明治铱配合物进行了研究。由于这些配合物能够与 DNA 形成加合物并对人卵巢癌细胞具有细胞毒性,因此它们在抗癌应用中具有潜力(Liu 等,2011)。

5. 催化和分子器件

吡啶甲酸与其他化合物的偶联可以产生单酰胺和双酰胺,它们对于催化、配位化学和分子器件的潜在应用很有意义。这些酰胺提供了在这些领域有价值的独特结构和化学性质(Devi 等,2015)。

6. 光物理学和电子学

使用吡啶甲酸衍生物合成异配环金属化铱(III)配合物的合成因其光物理性质而被探索。这些化合物表现出具有各种颜色的有效磷光,使其适用于电子和照明应用(Sanner 等,2019)。

作用机制

Target of Action

The primary target of 6-(3-Cyanophenyl)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(3-Cyanophenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

6-(3-Cyanophenyl)picolinic acid is synthesized via the kynurenine pathway , a metabolic pathway that leads to the production of nicotinamide adenine dinucleotide (NAD) from tryptophan . The kynurenine pathway has been implicated in the pathogenesis of a range of neuro-inflammatory diseases .

Pharmacokinetics

It’s known that picolinic acid, the parent compound, is a metabolite of tryptophan and is produced in the body on a daily basis .

Result of Action

The binding of 6-(3-Cyanophenyl)picolinic acid to ZFPs results in the inhibition of their function . This has been shown to have anti-viral effects in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that picolinic acid, a related compound, plays a role in the metabolism of the essential amino acid tryptophan . It is also involved in the kynurenine pathway, a complex metabolic pathway that produces several bioactive compounds .

Cellular Effects

Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Molecular Mechanism

A novel decarboxylase, PicC, has been identified that is responsible for the decarboxylation of 3,6-dihydroxypicolinic acid, a related compound, into 2,5-dihydroxypyridine . This suggests that 6-(3-Cyanophenyl)picolinic acid may also interact with enzymes and other biomolecules in a similar manner.

Dosage Effects in Animal Models

Picolinic acid, a related compound, has been shown to exhibit promising antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models . The dosage effects of 6-(3-Cyanophenyl)picolinic acid in animal models have not been studied.

Metabolic Pathways

6-(3-Cyanophenyl)picolinic acid is likely involved in the metabolism of the essential amino acid tryptophan, similar to picolinic acid . It is also likely involved in the kynurenine pathway, a complex metabolic pathway that produces several bioactive compounds .

属性

IUPAC Name |

6-(3-cyanophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15-11)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOZAVSZIZHBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3024842.png)

![{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3024843.png)

![5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid](/img/structure/B3024844.png)

![2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B3024850.png)

![2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid](/img/structure/B3024853.png)

![1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride](/img/structure/B3024857.png)

![2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide](/img/structure/B3024860.png)